![molecular formula C13H13ClN2O B14668832 Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride CAS No. 51590-59-1](/img/structure/B14668832.png)
Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride is a type of pyridinium salt. Pyridinium salts are known for their diverse structures and significant roles in various natural products and bioactive pharmaceuticals . These compounds are characterized by the presence of a pyridinium cation, which is the conjugate acid of pyridine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyridinium salts can be synthesized through several methods. One common method involves treating pyridine with acids . Another method is the Kröhnke pyridine synthesis, which involves the reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds . This reaction typically occurs under mild conditions and can produce highly functionalized pyridines .
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale synthesis using similar methods to those used in laboratory settings. The choice of method depends on the desired functional groups and the specific application of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium salts undergo various types of chemical reactions, including:
Oxidation: Pyridinium salts can be oxidized to form pyridine N-oxides.
Reduction: These compounds can be reduced to form dihydropyridines.
Substitution: Pyridinium salts can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce dihydropyridines .
Aplicaciones Científicas De Investigación
Pyridinium salts have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.
Biology: Employed in gene delivery and as antimicrobial agents.
Medicine: Investigated for their potential as anti-cancer, anti-malarial, and anti-cholinesterase inhibitors.
Industry: Utilized in materials science and as components in ionic liquids.
Mecanismo De Acción
The mechanism of action of pyridinium salts involves their interaction with molecular targets and pathways. For example, as antimicrobial agents, they disrupt microbial cell membranes, leading to cell death . In gene delivery, they facilitate the transport of genetic material into cells by forming complexes with DNA .
Comparación Con Compuestos Similares
Pyridinium salts can be compared with other similar compounds, such as:
Picolines: Substituted pyridines with methyl groups.
Lutidines: Pyridines with two methyl groups.
Collidines: Pyridines with three methyl groups.
These compounds share similar structures but differ in their functional groups and specific applications. Pyridinium salts are unique due to their versatility and wide range of applications in various fields .
Propiedades
Número CAS |
51590-59-1 |
|---|---|
Fórmula molecular |
C13H13ClN2O |
Peso molecular |
248.71 g/mol |
Nombre IUPAC |
N-methyl-N-phenylpyridin-1-ium-1-carboxamide;chloride |
InChI |
InChI=1S/C13H13N2O.ClH/c1-14(12-8-4-2-5-9-12)13(16)15-10-6-3-7-11-15;/h2-11H,1H3;1H/q+1;/p-1 |
Clave InChI |
REYCQBUURRHTTO-UHFFFAOYSA-M |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)[N+]2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


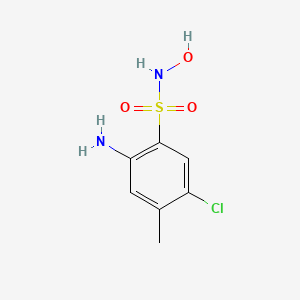
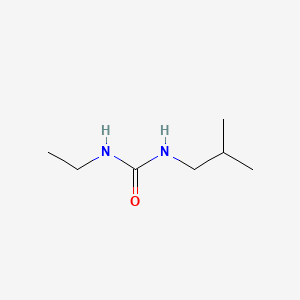

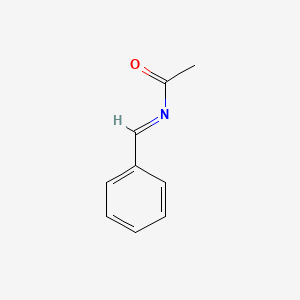
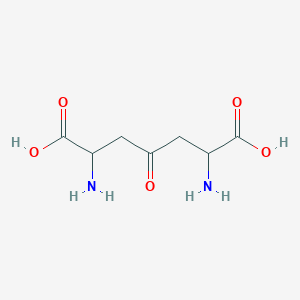
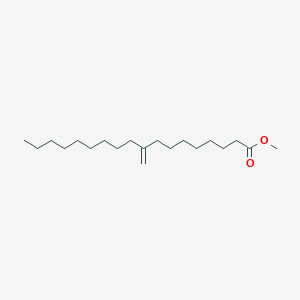
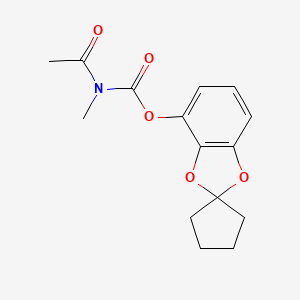
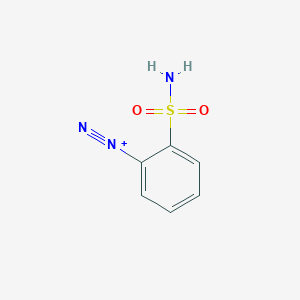
![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
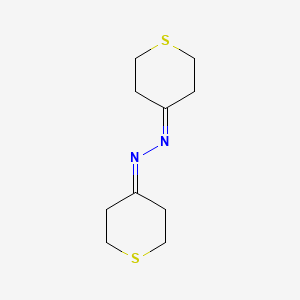
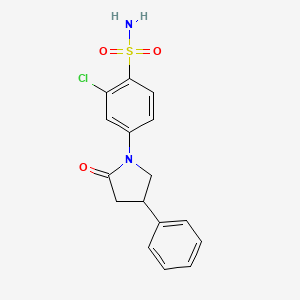
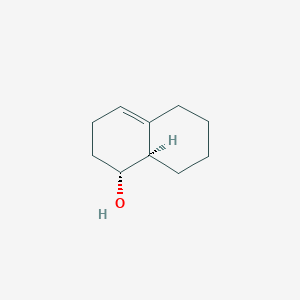
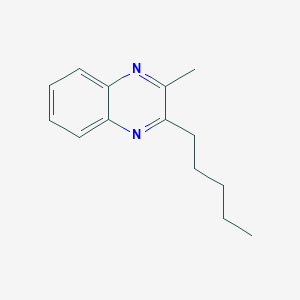
![Thieno[2,3-b]furan](/img/structure/B14668842.png)
